6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining pyrazole, isoxazole, and pyridine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . The isoxazole and pyridine rings are then constructed through a series of cyclization and substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed coupling reactions, which are efficient for forming complex heterocyclic structures . These methods are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Pyrazole Derivatives: Used in various therapeutic applications.
Isoxazole Derivatives: Investigated for their potential in medicinal chemistry.
Uniqueness
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole, isoxazole, and pyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H23N5O2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-3-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-3-28-12-11-19(26-28)20-13-17(21-14(2)27-30-23(21)25-20)22(29)24-18-10-6-8-15-7-4-5-9-16(15)18/h4-5,7,9,11-13,18H,3,6,8,10H2,1-2H3,(H,24,29) |
InChI Key |
QSXKICKTGLIJCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4CCCC5=CC=CC=C45 |
Origin of Product |
United States |
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